Heptane-d16

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

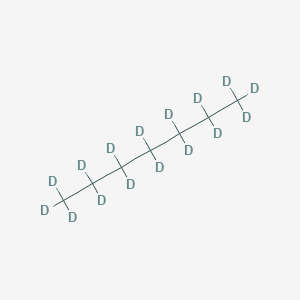

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-hexadecadeuterioheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16/c1-3-5-7-6-4-2/h3-7H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNFDUFMRHMDMM-NEBSKJCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335328 | |

| Record name | Heptane-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33838-52-7 | |

| Record name | Heptane-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33838-52-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Heptane-d16

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of Heptane-d16 (Perdeuterated Heptane). The information is curated for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This guide includes a detailed summary of quantitative data, relevant experimental protocols, and a workflow for its application as an internal standard.

Core Physical Properties of this compound

This compound, a deuterated form of n-heptane, is a colorless liquid.[1] Its physical characteristics are crucial for its application as a non-polar solvent and as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods.[2] The following table summarizes the key physical properties of this compound.

| Property | Value | Units |

| Molecular Formula | C₇D₁₆ | |

| Molecular Weight | 116.30 | g/mol |

| Boiling Point | 98 | °C |

| Melting Point | -91 | °C |

| Density | 0.794 | g/mL at 25 °C |

| Refractive Index | 1.3844 | n20/D |

| Vapor Pressure | 40 | mmHg at 20 °C |

| Vapor Density | 3.5 | (vs air) |

| Flash Point | -4.00 | °C (closed cup) |

| Isotopic Purity | ≥99 | atom % D |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for key experiments to determine the physical properties of organic liquids like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property. A common laboratory method for determining the boiling point of a small sample of an organic liquid is the capillary method.[3]

Apparatus:

-

Thiele tube or similar heating bath (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A small amount of this compound is placed in the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is placed in a Thiele tube filled with a heating oil (e.g., mineral oil or silicone oil).

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (open at one end)

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer

Procedure:

-

A small amount of solid this compound (frozen) is finely crushed.

-

The open end of a capillary tube is pressed into the solid, and the tube is tapped to pack the solid into the sealed end.

-

The packed capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated slowly, and the temperature is observed.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Determination of Density

Density is the mass of a substance per unit volume. It is a fundamental physical property that can be used to identify a substance.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Water bath (for temperature control)

-

Thermometer

Procedure (using a pycnometer for high accuracy):

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured.

-

The pycnometer is filled with this compound, and the stopper is inserted, ensuring any excess liquid is expelled through the capillary.

-

The outside of the pycnometer is wiped dry, and its mass is measured.

-

The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water).

-

The mass of the pycnometer filled with the reference substance is measured.

-

The density of this compound is calculated using the formula: Density of sample = (mass of sample / mass of reference substance) * density of reference substance

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

-

A few drops of this compound are placed on the surface of the prism using a clean dropper.

-

The prism is closed, and the light source is adjusted to illuminate the field of view.

-

The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.

Application Workflow: this compound as an Internal Standard in GC-MS Analysis

This compound is frequently used as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of volatile organic compounds.[2] Its chemical similarity to non-deuterated heptane and other alkanes, along with its distinct mass, makes it an ideal candidate to correct for variations in sample preparation and instrument response.

Caption: Workflow for quantitative analysis using this compound as an internal standard in GC-MS.

References

An In-Depth Technical Guide to the Synthesis and Production of Perdeuteroheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perdeuteroheptane (Heptane-d₁₆), a stable isotope-labeled analog of n-heptane where all 16 hydrogen atoms are replaced by deuterium, serves as an invaluable tool across various scientific disciplines. Its applications range from use as an internal standard in mass spectrometry and a solvent in NMR spectroscopy to a tracer in metabolic studies. In the pharmaceutical industry, the kinetic isotope effect observed with deuterated compounds is strategically utilized to modulate drug metabolism, potentially enhancing therapeutic profiles. This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and production of perdeuteroheptane, with a focus on experimental protocols, quantitative data, and process visualization to aid researchers in its practical application and synthesis.

Core Synthetic Methodologies

The production of perdeuteroheptane is predominantly achieved through catalytic hydrogen-deuterium (H-D) exchange, a direct and efficient method for introducing deuterium into the alkane backbone. Alternative, though less common, methods for producing deuterated alkanes include synthesis from perdeuterated precursors and Fischer-Tropsch synthesis.

Catalytic Hydrogen-Deuterium (H-D) Exchange

This is the most prevalent and direct route for the synthesis of perdeuteroheptane. The process involves the reaction of n-heptane with a deuterium source in the presence of a heterogeneous metal catalyst.

Principle: The reaction proceeds via the dissociative chemisorption of both the alkane and the deuterium source onto the catalyst surface. This is followed by a series of reversible steps involving the formation and breaking of carbon-hydrogen and carbon-deuterium bonds, leading to the gradual replacement of hydrogen with deuterium atoms on the heptane molecule.

Catalysts: Noble metal catalysts, particularly platinum (Pt) and palladium (Pd) supported on carbon (Pt/C, Pd/C), are highly effective for H-D exchange in alkanes. Rhodium (Rh) has also been shown to be an effective catalyst.

Deuterium Source: The most common deuterium sources for this reaction are deuterium gas (D₂) and heavy water (D₂O). Deuterated solvents can also be employed.

Experimental Protocols

Method 1: Liquid-Phase Catalytic Exchange with Deuterium Gas

This protocol is adapted from established methods for the perdeuteration of long-chain alkanes and is applicable for the synthesis of perdeuteroheptane.

Materials:

-

n-Heptane (C₇H₁₆)

-

Deuterium gas (D₂)

-

Palladium on carbon (2% Pd/C, 10-30 mesh) catalyst

-

High-pressure reactor equipped with a stirrer and temperature control

Procedure:

-

Reactor Preparation: In a high-pressure reactor, place n-heptane and the 2% Pd/C catalyst. The typical hydrocarbon to catalyst weight ratio is maintained to ensure efficient reaction.

-

Deuterium Introduction: Seal the reactor and purge with deuterium gas to remove any air. Pressurize the reactor with deuterium gas.

-

Reaction Conditions: Heat the reactor to 190-200 °C while stirring the mixture. Maintain the reaction for a sufficient duration to achieve high isotopic enrichment. The reaction time can vary, but for similar alkanes, several hours to days may be required for near-complete deuteration.[1]

-

Monitoring: The progress of the deuteration can be monitored by taking small samples at intervals and analyzing them by mass spectrometry to determine the level of deuterium incorporation.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas.

-

Purification: Filter the reaction mixture to remove the catalyst. The resulting perdeuteroheptane can be further purified by vacuum distillation to yield a product of high chemical and isotopic purity.[1]

Method 2: High-Temperature/High-Pressure Deuteration with Heavy Water

This method provides an alternative route using heavy water as the deuterium source.

Materials:

-

n-Heptane (C₇H₁₆)

-

Heavy water (D₂O, 99.8 atom % D)

-

Suitable reaction vessel capable of withstanding high temperatures and pressures

Procedure:

-

Reaction Setup: Place n-heptane and heavy water in a high-pressure reaction vessel.

-

Reaction Conditions: Heat the sealed vessel to a temperature and pressure that are not less than the subcritical temperature and pressure of heavy water, and preferably above its critical point (374 °C, 22.1 MPa).

-

Reaction Time: Maintain these conditions for a period sufficient to allow for H-D exchange to occur.

-

Work-up and Purification: After cooling and depressurizing the reactor, the organic layer containing perdeuteroheptane is separated from the heavy water. The product can then be purified by distillation.

Quantitative Data

| Alkane | Catalyst | Temperature (°C) | Reaction Time (h) | Isotopic Purity (% D) | Yield (%) | Reference |

| n-Hexadecane | 2% Pd/C | 190-200 | 316 | 99.4 | 35-76 (general range) | [1] |

| n-Decane | 2% Pd/C | 190-200 | N/A | High | 35-76 (general range) | [1] |

| n-Dodecane | 2% Pd/C | 190-200 | N/A | High | 35-76 (general range) | [1] |

Note: The reported yields of 35-76% are a general range for a series of deuterated hydrocarbons, with losses primarily attributed to volatilization and sample withdrawal during monitoring.

Visualizations

Experimental Workflow for Catalytic H-D Exchange

References

Heptane-d16 (CAS Number: 33838-52-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Heptane-d16 (Perdeuteroheptane), a deuterated form of n-heptane. This document details its chemical and physical properties, safety information, and key applications in scientific research, with a focus on its role as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard in mass spectrometry (MS).

Core Chemical and Physical Properties

This compound is a saturated aliphatic hydrocarbon where all 16 hydrogen atoms have been replaced with their heavy isotope, deuterium. This isotopic labeling makes it a valuable tool in various analytical techniques.[1]

| Property | Value |

| CAS Number | 33838-52-7 |

| Linear Formula | CD₃(CD₂)₅CD₃[2][3] |

| Molecular Formula | C₇D₁₆[4][5] |

| Molecular Weight | 116.30 g/mol |

| Appearance | Colorless liquid |

| Odor | Petroleum-like |

| Density | 0.794 g/mL at 25 °C |

| Boiling Point | 98 °C |

| Melting Point | -91 °C |

| Flash Point | -4.0 °C (closed cup) |

| Refractive Index | n20/D 1.3844 |

| Isotopic Purity | Typically ≥99 atom % D |

| Solubility | Insoluble in water; soluble in organic solvents. |

Safety and Handling Information

This compound is a highly flammable liquid and vapor and requires careful handling in a well-ventilated area, away from ignition sources.

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements |

| Flammable Liquid 2 | 🔥 | Danger | H225: Highly flammable liquid and vapor. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| Aspiration Hazard 1 | Gesundheitsgefahr | Danger | H304: May be fatal if swallowed and enters airways. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P331: Do NOT induce vomiting. |

| Skin Irritation 2 | Ausrufezeichen | Warning | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| STOT SE 3 | Ausrufezeichen | Warning | H336: May cause drowsiness or dizziness. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Aquatic Acute 1 | Umwelt | Warning | H400: Very toxic to aquatic life. | P273: Avoid release to the environment. |

| Aquatic Chronic 1 | Umwelt | Warning | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |

Applications in Scientific Research

The primary utility of this compound stems from its isotopic purity. The deuterium atoms have a different nuclear spin and magnetic moment from protons, making the solvent essentially "transparent" in ¹H NMR spectroscopy.

1. NMR Spectroscopy Solvent: this compound is an ideal non-polar, aprotic solvent for NMR analysis of non-polar compounds. Its deuterated nature prevents interference from solvent protons, allowing for clear observation of the analyte's proton signals.

2. Internal Standard for Mass Spectrometry: In quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), this compound can be used as an internal standard. Since it is chemically similar to its non-deuterated analog, it co-elutes and experiences similar ionization effects, but its different mass allows for separate detection. This helps to correct for variations in sample preparation and instrument response.

3. Tracer Studies: Deuterium-labeled compounds like this compound can be used as tracers in studies of chemical reactions and metabolic pathways.

Experimental Protocols

General Protocol for Using this compound as an NMR Solvent

This protocol outlines the general steps for preparing a sample for ¹H NMR spectroscopy using this compound as the solvent.

Materials:

-

This compound

-

Analyte (solid or liquid)

-

High-quality 5 mm NMR tube and cap

-

Vial for dissolution

-

Pipette or syringe

-

Vortex mixer or sonicator (optional)

Methodology:

-

Sample Weighing: Accurately weigh 1-10 mg of the solid analyte into a clean, dry vial. For a liquid analyte, use 1-10 µL.

-

Solvent Addition: Add approximately 0.6-0.7 mL of this compound to the vial containing the analyte.

-

Dissolution: Gently swirl, vortex, or sonicate the vial to ensure the analyte is completely dissolved. The solution should be clear and free of particulate matter.

-

Transfer to NMR Tube: Using a pipette, carefully transfer the solution into the NMR tube. Avoid transferring any solid particles.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then "locked" onto the deuterium signal of the this compound, which stabilizes the magnetic field. Shimming is performed to optimize the homogeneity of the magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

General Protocol for Using this compound as an Internal Standard in GC-MS

This protocol describes a general workflow for quantitative analysis using this compound as an internal standard.

Materials:

-

This compound (Internal Standard, IS)

-

Analyte of interest

-

Solvent for sample and standard preparation

-

GC-MS system

Methodology:

-

Preparation of Stock Solutions: Prepare a stock solution of the analyte and a separate stock solution of this compound at known concentrations.

-

Preparation of Calibration Standards: Create a series of calibration standards by adding varying concentrations of the analyte stock solution and a constant, known concentration of the this compound internal standard stock solution to a series of vials.

-

Preparation of Sample: To the unknown sample, add the same constant, known concentration of the this compound internal standard.

-

GC-MS Analysis: Inject the calibration standards and the unknown sample into the GC-MS system.

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Plot a calibration curve of the peak area ratio versus the concentration of the analyte.

-

For the unknown sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of the analyte in the unknown sample by using the calibration curve.

-

References

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. sites.bu.edu [sites.bu.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

A Technical Guide to the Molecular Weight of Hexadecadeuterio-heptane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the theoretical and experimental determination of the molecular weight of hexadecadeuterio-heptane (heptane-d16), a crucial isotopically labeled compound in advanced scientific research.

Introduction

Heptane (C7H16) is a straight-chain alkane and a significant component of gasoline and various industrial solvents.[1][2][3] Its deuterated analogue, hexadecadeuterio-heptane (C7D16), is a form in which all sixteen hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (D or ²H).[4] This isotopic substitution makes it an invaluable tool in analytical and metabolic studies.

The primary applications of hexadecadeuterio-heptane include:

-

Internal Standard: In quantitative mass spectrometry (MS), its distinct mass allows it to be used as an internal standard for the precise measurement of its non-deuterated counterpart.

-

Tracer Studies: It serves as a tracer in metabolic, environmental, and chemical reaction mechanism studies, allowing researchers to follow the path of heptane molecules through complex systems.

-

Kinetic Isotope Effect Studies: The mass difference between protium (¹H) and deuterium (²H) can influence reaction rates, providing insight into reaction mechanisms.

A precise understanding of its molecular weight is fundamental to its application.

Theoretical Molecular Weight

The molecular weight of a molecule can be calculated by summing the atomic weights of its constituent atoms. For high-precision applications, it is essential to use the masses of the specific isotopes (monoisotopic mass) rather than the average atomic weight of the elements from the periodic table.

The molecular formula for n-heptane is C7H16.[1] For hexadecadeuterio-heptane, all 16 hydrogen atoms are substituted with deuterium, resulting in the formula C7D16.

The calculation is based on the following isotopic masses:

-

Carbon-12 (¹²C): 12.000000 Da (by definition)

-

Deuterium (²H or D): 2.014102 Da

Calculation:

-

Mass of 7 Carbon-12 atoms = 7 × 12.000000 Da = 84.000000 Da

-

Mass of 16 Deuterium atoms = 16 × 2.014102 Da = 32.225632 Da

-

Monoisotopic Molecular Weight = 84.000000 Da + 32.225632 Da = 116.225632 Da

This value represents the mass of a molecule containing only ¹²C and ²H isotopes.

Data Presentation

The following table summarizes the atomic and molecular weights pertinent to hexadecadeuterio-heptane.

| Atom / Molecule | Isotope / Formula | Isotopic Mass (Da) | Average Molecular Weight ( g/mol ) |

| Carbon | ¹²C | 12.000000 | 12.011 |

| Hydrogen | ¹H (Protium) | 1.007825 | 1.008 |

| Hydrogen | ²H (Deuterium) | 2.014102 | 2.014 |

| n-Heptane | C₇H₁₆ | 100.125200 | 100.2019 |

| Hexadecadeuterio-heptane | C₇D₁₆ | 116.225632 | ~116.32 |

Note: Average Molecular Weight is calculated using the weighted average of natural isotopic abundances.

Experimental Protocol: Molecular Weight Verification by GC-MS

The most common and accurate method for determining the molecular weight of a volatile, nonpolar compound like hexadecadeuterio-heptane is Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To confirm the molecular weight and assess the isotopic purity of a hexadecadeuterio-heptane sample.

Materials & Instrumentation:

-

Sample: Hexadecadeuterio-heptane, analytical grade

-

Solvent: Dichloromethane (DCM) or Hexane, HPLC grade

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Column: Nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Vials and Syringes: Standard 2 mL GC vials with septa caps.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the hexadecadeuterio-heptane sample (~100 µg/mL) in dichloromethane.

-

Vortex the solution to ensure homogeneity.

-

Transfer the solution to a 2 mL autosampler vial.

-

-

GC-MS Instrument Setup:

-

GC Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

Oven Program: Start at 40°C, hold for 2 minutes, ramp to 200°C at 15°C/min, hold for 2 minutes.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 30-200

-

Solvent Delay: 3 minutes

-

-

-

Data Acquisition:

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to hexadecadeuterio-heptane.

-

-

Data Analysis:

-

Identify the chromatographic peak for this compound. Due to its nonpolar nature, it will elute relatively early in the run.

-

Examine the mass spectrum of this peak. In EI, alkanes often produce a weak or absent molecular ion (M⁺) but show characteristic fragment ions.

-

Look for the molecular ion peak at m/z 116 .

-

Identify key fragment ions. A common fragmentation is the loss of a methyl group (-CD₃) or an ethyl group (-C₂D₅). For this compound, expect a prominent fragment at m/z 99 ([M-CD₃]⁺).

-

Assess isotopic purity by looking for peaks at lower masses (e.g., m/z 115, 114) that would indicate incomplete deuteration.

-

Visualizations

The logical workflow for the experimental determination of the molecular weight of hexadecadeuterio-heptane using GC-MS is illustrated below.

Caption: Experimental workflow for molecular weight determination via GC-MS.

References

Isotopic Purity of Heptane-d16: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds is a critical parameter that can significantly impact experimental outcomes. This technical guide provides an in-depth analysis of the isotopic purity of Heptane-d16 (Perdeuterated Heptane), a valuable tool in various research applications.

This compound, with the chemical formula CD₃(CD₂)₅CD₃, is a saturated hydrocarbon in which all 16 hydrogen atoms have been replaced with deuterium. This isotopic substitution imparts unique properties that are leveraged in fields such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and studies of kinetic isotope effects. The utility of this compound in these applications is directly correlated with its isotopic purity.

Understanding Isotopic Purity

Isotopic purity, in the context of this compound, refers to the percentage of deuterium atoms relative to the total number of hydrogen and deuterium atoms at the hydrogen positions. It is typically expressed as "atom % D". For instance, a 99 atom % D purity indicates that 99% of the hydrogen positions in the heptane molecules are occupied by deuterium atoms. The remaining 1% consists of protium (¹H) atoms, which constitute the primary isotopic impurity.

The presence of residual protons can interfere with sensitive experiments. In ¹H NMR spectroscopy, for example, residual solvent signals can obscure signals from the analyte of interest. In mass spectrometry, the presence of incompletely deuterated molecules can complicate the interpretation of mass spectra and affect the accuracy of quantitative analyses that use deuterated internal standards.

Commercial Availability and Specifications

This compound is commercially available from various suppliers, typically with high isotopic purity. The table below summarizes the specifications of commercially available this compound.

| Property | Specification |

| Chemical Formula | CD₃(CD₂)₅CD₃ |

| Molecular Weight | 116.30 g/mol |

| CAS Number | 33838-52-7 |

| Typical Isotopic Purity | 98 atom % D, 99 atom % D[1][2][3][4] |

| Chemical Purity | ≥98% |

| Form | Liquid |

Synthesis and Purification of this compound

The synthesis of high-purity this compound is a multi-step process that requires careful control of reaction conditions to maximize deuterium incorporation and minimize isotopic dilution. The most common method for the perdeuteration of alkanes is through catalytic hydrogen-deuterium (H/D) exchange.

Experimental Protocol: Catalytic H/D Exchange for Perdeuteration of n-Heptane

This protocol describes a general method for the perdeuteration of n-heptane using a heterogeneous platinum and rhodium catalyst.

Materials:

-

n-Heptane

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

10% Platinum on carbon (Pt/C)

-

5% Rhodium on carbon (Rh/C)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane (or other suitable organic solvent)

-

High-pressure reactor or sealed tube

Procedure:

-

Reactor Setup: In a high-pressure stainless-steel reactor, add n-heptane, 10% Pt/C catalyst, and 5% Rh/C catalyst. The molar ratio of catalyst to substrate is a critical parameter and should be optimized.

-

Deuterium Source Addition: Add a significant excess of deuterium oxide (D₂O) to the reactor. D₂O serves as the deuterium source for the H/D exchange.

-

Reaction Conditions: Seal the reactor and heat to a temperature typically in the range of 150-250°C. The reaction is stirred vigorously for an extended period, often 24-72 hours, to ensure complete exchange.

-

Work-up and Extraction: After cooling the reactor to room temperature, the reaction mixture is filtered to remove the solid catalysts. The organic layer is separated from the aqueous D₂O layer. The aqueous layer is typically extracted multiple times with an organic solvent like hexane to recover any dissolved product.

-

Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is carefully removed by distillation or rotary evaporation.

-

Purification: The resulting crude this compound is purified by fractional distillation to remove any remaining protic heptane and other impurities. The efficiency of the distillation column is crucial for achieving high isotopic purity.

Analytical Techniques for Isotopic Purity Determination

The accurate determination of the isotopic purity of this compound is essential for its proper application. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the deuterated compound from its non-deuterated and partially deuterated isotopologues and for determining their relative abundances.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Capillary column suitable for volatile hydrocarbon analysis (e.g., DB-1, HP-5ms)

GC Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: Increase to 150°C at 10°C/min

-

Final hold: 5 minutes

-

-

Injection Mode: Split injection with a high split ratio (e.g., 100:1) to prevent column overloading.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 30-150

-

Scan Mode: Full scan to identify all isotopologues.

-

Data Analysis: The isotopic purity is determined by analyzing the molecular ion cluster. For this compound, the molecular ion (M⁺) is expected at m/z 116. The presence of ions at lower m/z values (e.g., m/z 115 for C₇D₁₅H₁, m/z 114 for C₇D₁₄H₂) indicates the presence of incompletely deuterated molecules. The relative peak areas of these ions are used to calculate the atom % D.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly deuterium (²H or D) NMR, is a direct and quantitative method for determining the isotopic purity of deuterated compounds.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

Sample Preparation:

-

Dissolve a known amount of this compound in a suitable non-deuterated solvent (e.g., chloroform, benzene). The use of a non-deuterated solvent is crucial to avoid a large solvent signal in the ²H spectrum.

-

Add a known amount of an internal standard with a known deuterium concentration for quantification.

NMR Parameters:

-

Nucleus: ²H

-

Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.

-

Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the deuterium signals) is critical to ensure full relaxation and accurate quantification.

-

Number of Scans (ns): A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: The spectrum is Fourier transformed, phased, and baseline corrected. The integrals of the deuterium signals corresponding to the methyl (CD₃) and methylene (CD₂) groups of this compound are measured.

Data Analysis:

The total deuterium content is determined by comparing the integral of the this compound signals to the integral of the internal standard. The atom % D can be calculated by comparing the observed total deuterium integral to the theoretical integral for 100% deuteration.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the key workflows for the synthesis and analysis of this compound.

Caption: Synthesis workflow for this compound via catalytic H/D exchange.

Caption: Analytical workflow for determining the isotopic purity of this compound.

Applications in Research

The high isotopic purity of this compound is paramount for its successful application in various research domains:

-

NMR Spectroscopy: As a non-polar, aprotic solvent with no interfering proton signals, this compound is an excellent choice for ¹H NMR studies of non-polar analytes.[2] Its use ensures that the observed signals are solely from the compound of interest.

-

Mass Spectrometry: this compound serves as an ideal internal standard in quantitative MS-based assays. Its chemical properties are nearly identical to its protic counterpart, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for accurate quantification.

-

Kinetic Isotope Effect (KIE) Studies: The replacement of hydrogen with deuterium can alter the rate of chemical reactions. This compound can be used as a substrate or solvent in KIE studies to elucidate reaction mechanisms.

-

Neutron Scattering: The significant difference in the neutron scattering cross-sections of hydrogen and deuterium makes this compound a valuable tool in neutron scattering experiments for studying the structure and dynamics of materials.

-

Pharmaceutical Research: In drug development, deuterated compounds are used to study drug metabolism and pharmacokinetics. This compound can be used as a solvent or a reference compound in these studies. High purity is essential to avoid misinterpretation of metabolic pathways.

Conclusion

The isotopic purity of this compound is a critical factor that underpins its utility in a wide array of research applications. For scientists and researchers, a thorough understanding of the synthesis, purification, and analytical methodologies for determining this purity is essential for obtaining reliable and accurate experimental data. The protocols and information presented in this guide provide a comprehensive resource for the effective use of high-purity this compound in scientific investigation.

References

Heptane-d16: A Comprehensive Technical Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety information and detailed handling protocols for Heptane-d16 (Perdeuterated Heptane). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the isotopic purity of this compound. This document summarizes key data from safety data sheets (SDS) and provides practical experimental workflows for its use.

Section 1: Chemical and Physical Properties

This compound is a deuterated form of n-heptane where all 16 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable solvent for nuclear magnetic resonance (NMR) spectroscopy and as a tracer in various chemical and biochemical studies. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₇D₁₆ | [1] |

| Molecular Weight | 116.30 g/mol | [2][3] |

| CAS Number | 33838-52-7 | [1][4] |

| Appearance | Colorless liquid | |

| Odor | Petroleum-like or hydrocarbon-like | |

| Boiling Point | 98 °C (208 °F) | |

| Melting Point | -91 °C (-132 °F) | |

| Flash Point | -4 °C (24.8 °F) (closed cup) | |

| Density | 0.794 g/mL at 25 °C | |

| Vapor Pressure | 40 mmHg at 20 °C | |

| Vapor Density | 3.5 (vs air) | |

| Autoignition Temperature | 215 °C (419 °F) | |

| Solubility in Water | 3.4 mg/L | |

| Isotopic Purity | Typically >99 atom % D |

Section 2: Hazard Identification and Safety Data

This compound is classified as a hazardous substance. A thorough understanding of its potential hazards is essential for safe handling.

Table 2: GHS Hazard Classifications and Statements for this compound

| Hazard Class | GHS Classification | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor. |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure | Category 3 (Narcotic effects) | H336: May cause drowsiness or dizziness. |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life. |

| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |

Table 3: Exposure Limits for n-Heptane (as a proxy)

| Organization | TWA (8-hour) | STEL (15-minute) |

| OSHA PEL | 500 ppm (2000 mg/m³) | - |

| NIOSH REL | 85 ppm (350 mg/m³) | 440 ppm (1800 mg/m³) |

| ACGIH TLV | 400 ppm | 500 ppm |

Section 3: Experimental Protocols and Handling Precautions

Strict adherence to proper handling and storage procedures is mandatory to mitigate the risks associated with this compound and to prevent contamination.

Personal Protective Equipment (PPE)

A diagram illustrating the required PPE for handling this compound is provided below.

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

Safe Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Ignition Sources: Keep away from open flames, sparks, hot surfaces, and other sources of ignition. Use non-sparking tools and explosion-proof equipment.

-

Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment during transfer.

-

Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

-

Hygroscopic Nature: Deuterated solvents are often hygroscopic and can absorb moisture from the atmosphere. Handle under a dry, inert atmosphere such as nitrogen or argon to minimize water contamination.

Storage Protocols

-

Container: Store in the original, tightly sealed container.

-

Location: Keep in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Incompatible Materials: Store away from strong oxidizing agents, acids, and chlorine.

-

Light and Moisture: Protect from light and moisture to maintain chemical and isotopic purity.

Spill and Emergency Procedures

In the event of a spill, follow the established emergency protocol. A logical workflow for handling a this compound spill is outlined below.

Caption: Logical workflow for responding to a this compound spill.

First-Aid Measures

Table 4: First-Aid Procedures for this compound Exposure

| Exposure Route | First-Aid Instructions |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Aspiration hazard is a major concern. |

Section 4: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste. Do not allow it to enter drains or waterways.

Section 5: Conclusion

This compound is an invaluable tool in modern research, but its hazardous properties necessitate careful and informed handling. By implementing the protocols and safety measures outlined in this guide, researchers can minimize risks to themselves and the environment while ensuring the integrity of their experimental results. Always consult the most recent Safety Data Sheet from your supplier before use.

References

Technical Guide: Physicochemical Properties of Heptane-d16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling and melting points of Heptane-d16 (Perdeuteroheptane), a deuterated isotopologue of heptane. The precise determination of these fundamental physical properties is critical for its application in various research and development fields, including as an internal standard in mass spectrometry, a solvent in NMR spectroscopy, and in studies of reaction mechanisms and molecular dynamics.

Physicochemical Data of this compound

The boiling and melting points of a substance are key indicators of its physical state under varying temperatures and are crucial for handling, storage, and application in experimental setups.

| Property | Value |

| Boiling Point | 98 °C (lit.)[1][2][3] |

| Melting Point | -91 °C (lit.)[1][2] |

Experimental Protocols

The referenced boiling and melting points for this compound are based on established literature values, which are typically determined using standardized methodologies. Below are detailed descriptions of the general experimental protocols for determining these properties for organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and reliable method for this determination is distillation, as outlined in standards like ASTM D86.

Protocol: Simple Distillation Method

-

Apparatus Setup: A distillation apparatus is assembled, which includes a distillation flask, a condenser, a receiving vessel, and a calibrated thermometer or temperature probe. The thermometer bulb is positioned to ensure it is just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Sample Preparation: A measured volume of the liquid sample (this compound) is placed into the distillation flask, along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and enters the condenser.

-

Condensation and Collection: The vapor is cooled by the condenser, reverts to a liquid state, and is collected in the receiving vessel.

-

Temperature Reading: The temperature is recorded when the first drop of distillate is collected (initial boiling point) and is monitored throughout the distillation. For a pure substance, the temperature should remain constant. The final boiling point is the temperature at which the last of the liquid evaporates.

Determination of Melting Point

The melting point is the temperature at which a solid transitions into a liquid. The capillary tube method is a widely used and straightforward technique for determining the melting point of a crystalline solid, as described in ASTM E324.

Protocol: Capillary Tube Method

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of about 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or bath and a calibrated thermometer or digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.

-

Observation and Recording: For an accurate measurement, the heating rate is slowed to about 1-2 °C per minute as the temperature approaches the expected melting point. The temperature at which the first droplet of liquid appears is recorded as the initial melting point, and the temperature at which the entire sample becomes liquid is the final melting point. This range provides an indication of the substance's purity.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of a substance's boiling point using the simple distillation method.

Caption: Workflow for Boiling Point Determination.

References

A Comprehensive Technical Guide to the Solubility of Heptane-d16 in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility characteristics of heptane-d16, a deuterated analog of n-heptane. Given the scarcity of direct quantitative solubility data for this compound, this document leverages the closely related properties of n-heptane as a reliable proxy. The principles of solubility, experimental methodologies for its determination, and predictive frameworks are detailed to assist researchers in solvent selection and experimental design.

Executive Summary

This compound, with its nonpolar aliphatic structure, exhibits solubility behavior largely governed by the "like dissolves like" principle. It is highly miscible with nonpolar and weakly polar organic solvents, while demonstrating very low solubility in highly polar solvents such as water. This guide presents a compilation of quantitative and qualitative solubility data for n-heptane in a range of common laboratory solvents, detailed experimental protocols for solubility determination, and visual diagrams to illustrate key concepts and workflows.

Solubility of n-Heptane in Common Laboratory Solvents

The solubility of a solute in a solvent is a critical parameter in a wide array of chemical applications, from reaction chemistry to purification and analysis. For nonpolar compounds like heptane, solubility is primarily driven by London dispersion forces. Solvents with similar intermolecular forces will readily mix, leading to high solubility or complete miscibility.

The following table summarizes the solubility of n-heptane in various common laboratory solvents. It is important to note that deuteration has a minimal effect on the physical properties that govern solubility, such as polarity and molar volume. Therefore, the data presented for n-heptane can be considered a very close approximation for this compound.

| Solvent | Chemical Formula | Polarity | Solubility of n-Heptane | Temperature (°C) |

| Nonpolar Solvents | ||||

| Hexane | C₆H₁₄ | Nonpolar | Miscible | Ambient |

| Toluene | C₇H₈ | Nonpolar (Aromatic) | Miscible | Ambient |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Miscible | Ambient |

| Chloroform | CHCl₃ | Weakly Polar | Miscible[1] | Ambient |

| Dichloromethane | CH₂Cl₂ | Weakly Polar | Miscible[1] | Ambient |

| Polar Aprotic Solvents | ||||

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Miscible | Ambient |

| Acetone | (CH₃)₂CO | Polar Aprotic | Miscible | Ambient |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | 105.44 mg/g | 35 |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 16.2 mg/g | 35 |

| Polar Protic Solvents | ||||

| Ethanol | C₂H₅OH | Polar Protic | Miscible[2] | 25 |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble[1] | Ambient |

| Water | H₂O | Polar Protic | 0.0003% (w/w) | 20 |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a fundamental qualitative guideline for predicting solubility. This principle is rooted in the concept of intermolecular forces.

Intermolecular Forces and Polarity

-

Nonpolar compounds , such as this compound, primarily exhibit weak London dispersion forces.

-

Polar aprotic solvents (e.g., acetone, ethyl acetate) have dipole-dipole interactions in addition to dispersion forces.

-

Polar protic solvents (e.g., water, ethanol) are characterized by strong hydrogen bonding.

For dissolution to occur, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions. This compound readily dissolves in nonpolar solvents because the dispersion forces are of similar strength, resulting in a minimal energy barrier to mixing.[3] Conversely, the strong hydrogen bonds in a polar solvent like water would require a significant input of energy to disrupt, which is not offset by the weak dispersion forces that would form between water and heptane molecules.

The following diagram illustrates the logical relationship of the "like dissolves like" principle for solvent selection.

Experimental Determination of Solubility and Miscibility

A straightforward and widely used method to qualitatively determine the miscibility of a liquid solute in a liquid solvent is through direct visual observation. For quantitative measurements, more sophisticated techniques are required.

Protocol for Qualitative Miscibility Determination

This protocol provides a general procedure for assessing whether two liquids are miscible.

Materials:

-

This compound

-

Solvent of interest

-

Two clean, dry test tubes with stoppers or caps

-

Graduated pipettes or cylinders

-

Vortex mixer (optional)

Procedure:

-

Preparation: Label two test tubes, one as "Test" and the other as "Control."

-

Dispensing:

-

To the "Test" test tube, add a specific volume (e.g., 2 mL) of the solvent of interest.

-

Add an equal volume (e.g., 2 mL) of this compound to the same test tube.

-

To the "Control" test tube, add 4 mL of the solvent of interest.

-

-

Mixing: Securely cap both test tubes. Invert the "Test" tube several times or use a vortex mixer for approximately 30 seconds to ensure thorough mixing.

-

Observation: Allow the "Test" tube to stand undisturbed for 5-10 minutes. Observe the contents and compare them to the "Control" tube.

-

Miscible: If the mixture in the "Test" tube remains a single, clear, and homogenous phase, similar in appearance to the "Control," the liquids are miscible.

-

Immiscible: If two distinct layers form, the liquids are immiscible. The liquid with the lower density will form the upper layer.

-

Partially Miscible: If the mixture appears cloudy or forms an emulsion that does not separate completely, the liquids may be partially miscible.

-

The following diagram illustrates the experimental workflow for determining miscibility.

Quantitative Solubility Determination

For precise measurement of solubility, especially in cases of partial miscibility, analytical techniques are employed. A common method involves preparing a saturated solution and then determining the concentration of the solute in that solution.

General Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand undisturbed at the same constant temperature until the excess, undissolved this compound has separated.

-

Sampling: A known volume of the solvent phase is carefully withdrawn using a syringe, ensuring no undissolved solute is collected.

-

Analysis: The concentration of this compound in the collected sample is determined using an appropriate analytical technique, such as:

-

Gas Chromatography (GC): A highly sensitive and accurate method for quantifying volatile organic compounds. A calibration curve is first generated using standards of known this compound concentrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating the signals of this compound against a known internal standard, the concentration can be determined.

-

Gravimetric Analysis: In some cases, the solvent can be evaporated from a known volume of the saturated solution, and the mass of the remaining this compound is measured. This method is less accurate for volatile solutes.

-

Conclusion

The solubility of this compound in common laboratory solvents is dictated by its nonpolar nature. It is readily miscible with other nonpolar and weakly polar solvents due to the compatibility of their intermolecular forces. In contrast, it is virtually insoluble in highly polar, hydrogen-bonding solvents like water. The provided data for n-heptane serves as a robust guide for solvent selection in applications involving this compound. For precise solubility determination, especially in cases of partial miscibility, the outlined experimental protocols should be followed. The accompanying diagrams provide clear visual aids for understanding the principles of solubility and the practical workflow for its determination.

References

Heptane-d16 stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Heptane-d16

For researchers, scientists, and drug development professionals utilizing this compound, maintaining its chemical and isotopic integrity is paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Principles of this compound Stability

This compound, a fully deuterated aliphatic hydrocarbon, is generally a stable compound under recommended storage conditions.[1] However, like all chemical reagents, its integrity can be compromised by environmental factors. The primary considerations for the stability of this compound are protection from environmental moisture, light, and excessive heat. While this compound does not have readily exchangeable deuterium atoms (such as those on heteroatoms), the potential for hydrogen-deuterium (H-D) exchange under certain conditions, though minimal, should not be entirely disregarded over long-term storage or in the presence of catalysts.[2][3]

Quantitative Data on Stability and Storage

Specific long-term quantitative stability data for this compound is not extensively available in peer-reviewed literature and is often proprietary to the manufacturer. However, based on the general principles of handling deuterated compounds and the known properties of alkanes, the following tables summarize the key parameters for ensuring its stability.[1][2]

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool, dry, well-ventilated area. Short-term: 2-8°C. Long-term: -20°C to -80°C. | Minimizes potential for thermal degradation and reduces vapor pressure. |

| Light Exposure | Store in amber glass vials or in the dark. | Prevents photolytic degradation from UV light. |

| Atmosphere | Under an inert atmosphere (e.g., dry argon or nitrogen). | Protects against atmospheric moisture, which could be a source of protons for H-D exchange. |

| Container | Tightly sealed, flame-proof containers. Single-use ampoules are ideal. | Prevents evaporation and contamination from atmospheric moisture. |

| Incompatible Materials | Acids, chlorine, and strong oxidizing agents. | To prevent chemical reactions that could degrade the compound. |

Table 2: Potential Degradation Pathways and Influencing Factors

| Degradation Pathway | Description | Influencing Factors |

| Photolytic Degradation | Cleavage of C-D bonds initiated by the absorption of UV light, potentially leading to the formation of free radicals and subsequent degradation products. | Exposure to sunlight or other UV sources. |

| Thermal Degradation | At elevated temperatures, C-C and C-D bonds can break, leading to the formation of smaller hydrocarbons. | High temperatures, presence of catalysts. |

| Hydrogen-Deuterium (H-D) Exchange | Replacement of deuterium atoms with hydrogen. For alkanes, this typically requires a catalyst and elevated temperatures as there are no labile deuterium atoms. | Presence of metal catalysts, acidic or basic conditions (though less likely for alkanes), and a source of protons (e.g., water). |

| Oxidation | Reaction with oxygen, particularly at elevated temperatures or in the presence of initiators, to form various oxygenated products. | Presence of oxygen, heat, light, and oxidizing agents. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability and isotopic purity of this compound.

Protocol 1: Assessment of Isotopic Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the isotopic purity of this compound and identify any potential contaminants or degradation products.

-

Materials:

-

This compound sample.

-

High-purity n-heptane (non-deuterated) standard.

-

Anhydrous solvent for dilution (e.g., cyclohexane).

-

GC-MS system with a suitable capillary column for hydrocarbon analysis (e.g., DB-1 or equivalent).

-

-

Procedure:

-

Prepare a stock solution of the this compound sample in the anhydrous solvent.

-

Prepare a series of calibration standards of non-deuterated n-heptane in the same solvent.

-

Inject a suitable aliquot of the this compound solution into the GC-MS.

-

Acquire the mass spectrum of the this compound peak. The molecular ion (M+) for this compound is expected at m/z 116.3.

-

Analyze the mass spectrum for the presence of ions corresponding to partially deuterated heptane (M-1, M-2, etc.) and the non-deuterated heptane (m/z 100.2).

-

Calculate the isotopic purity by comparing the peak areas of the fully deuterated species to the sum of the areas of all heptane isotopologues.

-

-

Acceptance Criteria: The isotopic purity should meet the specifications provided by the manufacturer (typically >98 atom % D).

Protocol 2: Long-Term Stability Study

-

Objective: To evaluate the stability of this compound under defined storage conditions over an extended period.

-

Materials:

-

Multiple sealed vials of this compound from the same batch.

-

Stability chambers set to desired temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

-

-

Procedure:

-

Place a predetermined number of this compound samples in each stability chamber.

-

At specified time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months), remove a sample from each chamber.

-

Allow the sample to equilibrate to room temperature before opening.

-

Analyze the sample for isotopic purity and chemical purity using the GC-MS protocol (Protocol 1).

-

Visually inspect the sample for any changes in appearance.

-

-

Data Analysis: Plot the isotopic and chemical purity as a function of time for each storage condition. Determine if any significant degradation has occurred.

Protocol 3: Forced Degradation Study (Photostability)

-

Objective: To assess the susceptibility of this compound to degradation upon exposure to light.

-

Materials:

-

This compound sample in a phototransparent container (e.g., quartz vial).

-

A control sample of this compound in an amber vial, wrapped in aluminum foil.

-

A photostability chamber with a calibrated light source (e.g., xenon lamp).

-

-

Procedure:

-

Place both the test and control samples in the photostability chamber.

-

Expose the samples to a controlled amount of light, as specified by ICH guidelines.

-

After the exposure period, analyze both samples using the GC-MS protocol (Protocol 1).

-

-

Data Analysis: Compare the purity of the exposed sample to the control sample. A significant difference indicates photolytic degradation.

Visualizations

Caption: Workflow for assessing the stability of this compound.

Caption: Logical relationships of potential degradation pathways for this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of Volatile Organic Compounds in Environmental Samples Using Heptane-d16 as an Internal Standard by GC-MS

Abstract

This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of volatile organic compounds (VOCs), specifically Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX), in environmental water samples. To ensure the highest degree of accuracy and precision, this method employs Heptane-d16 as an internal standard (IS). The use of a deuterated internal standard is critical for correcting variations that can occur during sample preparation and injection.[1] This document provides comprehensive experimental protocols, method validation data, and a clear workflow for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

The monitoring of BTEX compounds in environmental matrices is of paramount importance due to their toxicity and prevalence as contaminants from industrial processes and petroleum products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these volatile compounds.[1][2] However, the accuracy and reliability of GC-MS data can be affected by various factors, including matrix effects and variations in sample preparation and instrument performance.

The use of an internal standard is a widely accepted technique to mitigate these issues. An ideal internal standard should be chemically similar to the analytes of interest but distinguishable by the detector.[3] Stable isotope-labeled compounds, such as deuterated compounds, are considered the gold standard for internal standards in mass spectrometry because their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during extraction and analysis. This compound serves as an excellent internal standard for the analysis of volatile hydrocarbons like BTEX due to its similar volatility and chromatographic behavior.

This application note provides a detailed protocol for the quantification of BTEX in water samples using this compound as an internal standard with GC-MS. The method has been validated for linearity, accuracy, precision, and recovery.

Experimental Protocols

Materials and Reagents

-

Standards: Certified reference standards of Benzene, Toluene, Ethylbenzene, o-Xylene, m-Xylene, p-Xylene, and this compound (isotopic purity ≥ 98%) were procured from a reputable supplier.

-

Solvents: Purge-and-trap grade methanol and HPLC-grade water were used.

-

Gases: Helium (99.999% purity) was used as the carrier gas.

Standard and Sample Preparation

-

Stock Solutions: Individual stock solutions of BTEX compounds and this compound were prepared in methanol at a concentration of 1000 µg/mL.

-

Working Standard Solutions: A mixed BTEX working standard solution was prepared by diluting the stock solutions in methanol to a concentration of 100 µg/mL.

-

Internal Standard Spiking Solution: A this compound working solution was prepared at a concentration of 50 µg/mL in methanol.

-

Calibration Standards: A series of calibration standards were prepared in 40 mL vials containing 10 mL of HPLC-grade water. Appropriate volumes of the mixed BTEX working standard were added to achieve concentrations ranging from 1 µg/L to 100 µg/L.

-

Sample Preparation: Water samples were collected in 40 mL vials. Prior to analysis, each 10 mL of sample, blank, and calibration standard was spiked with 10 µL of the 50 µg/mL this compound internal standard solution, resulting in a final IS concentration of 50 µg/L.

GC-MS Instrumentation and Conditions

A standard gas chromatograph coupled to a mass spectrometer with a purge and trap system was used for analysis.

| Parameter | Condition |

| GC System | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Purge and Trap System | Tekmar Lumin or equivalent |

| Column | DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temperature 40°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 2 min |

| Injector Temperature | 220°C |

| Transfer Line Temp | 230°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 1: GC-MS Instrument Conditions

Selected Ion Monitoring (SIM) Parameters

| Analyte | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Benzene | 78 | 77 | 51 |

| Toluene | 92 | 91 | 65 |

| Ethylbenzene | 91 | 106 | 77 |

| m/p-Xylene | 91 | 106 | 77 |

| o-Xylene | 91 | 106 | 77 |

| This compound (IS) | 76 | 60 | 48 |

Table 2: SIM Ions for Target Analytes and Internal Standard

Data Presentation

The method was validated for linearity, recovery, and precision. The results are summarized in the tables below.

Linearity

Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

| Analyte | Concentration Range (µg/L) | Correlation Coefficient (r²) |

| Benzene | 1 - 100 | 0.9992 |

| Toluene | 1 - 100 | 0.9995 |

| Ethylbenzene | 1 - 100 | 0.9991 |

| m/p-Xylene | 1 - 100 | 0.9993 |

| o-Xylene | 1 - 100 | 0.9990 |

Table 3: Linearity of BTEX Calibration Curves

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing replicate (n=6) spiked samples at three different concentration levels.

| Analyte | Spiked Conc. (µg/L) | Mean Recovery (%) | RSD (%) |

| Benzene | 5 | 98.5 | 4.2 |

| 25 | 101.2 | 3.1 | |

| 75 | 99.8 | 2.5 | |

| Toluene | 5 | 99.1 | 3.9 |

| 25 | 102.5 | 2.8 | |

| 75 | 100.4 | 2.2 | |

| Ethylbenzene | 5 | 97.8 | 4.5 |

| 25 | 100.9 | 3.5 | |

| 75 | 99.2 | 2.9 | |

| m/p-Xylene | 5 | 98.2 | 4.1 |

| 25 | 101.8 | 3.3 | |

| 75 | 99.5 | 2.7 | |

| o-Xylene | 5 | 97.5 | 4.8 |

| 25 | 100.5 | 3.8 | |

| 75 | 98.9 | 3.1 |

Table 4: Accuracy and Precision Data

Workflow Diagram

Caption: Experimental workflow for BTEX analysis by GC-MS.

Conclusion

The GC-MS method utilizing this compound as an internal standard provides a reliable, accurate, and precise means for the quantification of BTEX in environmental water samples. The use of a deuterated internal standard effectively compensates for variations in sample preparation and instrument response, leading to high-quality data suitable for regulatory compliance and research applications. The detailed protocol and validation data presented in this application note can be readily adopted by analytical laboratories for routine monitoring of volatile organic compounds.

References

Heptane-d16 in Environmental Analysis: Application Notes and Protocols

Introduction

Heptane-d16 (C7D16) is a deuterated form of heptane, a volatile organic compound (VOC). In environmental analysis, this compound serves as a crucial internal standard for the quantification of volatile hydrocarbons, particularly in the gasoline range organics (GRO), in various environmental matrices such as water, soil, and air. Its chemical similarity to the target analytes ensures that it behaves similarly during sample preparation and analysis, allowing for accurate correction of analyte losses and matrix effects through the isotope dilution method. This document provides detailed application notes and protocols for the use of this compound in environmental analysis, intended for researchers, scientists, and professionals in related fields.

Application Notes

The primary application of this compound is as an internal standard in analytical methods utilizing gas chromatography-mass spectrometry (GC/MS). The principle of isotope dilution mass spectrometry (IDMS) involves adding a known amount of the isotopically labeled standard (this compound) to the sample at the beginning of the analytical process. Since this compound is chemically identical to its non-deuterated counterpart and other similar volatile hydrocarbons, it experiences the same variations and losses during extraction, cleanup, and injection. By measuring the ratio of the native analyte to the labeled internal standard, highly accurate and precise quantification can be achieved.

Key Applications:

-

Analysis of Volatile Organic Compounds (VOCs): this compound is an ideal internal standard for the analysis of a wide range of VOCs, especially those found in petroleum products like gasoline.

-

Monitoring of Gasoline Range Organics (GRO): It is frequently used in methods for determining the total concentration of hydrocarbons in the C6 to C10 range.

-

Environmental Forensics: The precise quantification enabled by this compound can aid in identifying the source of petroleum contamination by providing reliable data for fingerprinting analysis.

-

Remediation Monitoring: Accurate measurement of contaminant levels is essential for monitoring the effectiveness of remediation efforts at contaminated sites.

Data Presentation

The use of this compound as an internal standard significantly improves the quality of analytical data. The following table summarizes typical performance data from methods employing isotope dilution with deuterated standards for the analysis of volatile hydrocarbons in environmental samples.

| Parameter | Water Matrix | Soil/Sediment Matrix |

| Typical Analytes | Benzene, Toluene, Ethylbenzene, Xylenes (BTEX), Naphthalene, C6-C10 Hydrocarbons | BTEX, Naphthalene, C6-C10 Hydrocarbons |

| Method Detection Limit (MDL) | 0.1 - 1.0 µg/L | 5 - 50 µg/kg |

| Practical Quantitation Limit (PQL) | 0.5 - 5.0 µg/L | 20 - 100 µg/kg[1] |

| Average Analyte Recovery | 85 - 115% | 80 - 120% |

| Relative Standard Deviation (RSD) | < 15% | < 20% |

Note: These values are representative and may vary depending on the specific analyte, matrix, instrumentation, and laboratory.

Experimental Protocols

The following are detailed protocols for the determination of volatile hydrocarbons in water and soil samples using this compound as an internal standard.

Protocol 1: Analysis of Volatile Hydrocarbons in Water by Purge-and-Trap GC/MS

This protocol is based on methodologies similar to US EPA Method 8260.

1. Sample Collection and Preservation:

- Collect water samples in 40 mL glass vials with PTFE-lined septa, ensuring no headspace.

- Preserve samples by adding hydrochloric acid (HCl) to a pH < 2 and store at 4°C.

2. Internal Standard Spiking: